2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride
Description
2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamine core substituted with methoxy and morpholinyl groups, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[2-methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5.ClH/c1-21-8-5-18-12-14-3-4-15(16(11-14)22-2)24-13-17(20)19-6-9-23-10-7-19;/h3-4,11,18H,5-10,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPKSDRMAZDUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzylamine core, followed by the introduction of methoxy and morpholinyl groups through nucleophilic substitution and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholinyl moiety can be reduced to form alcohols.
Substitution: The benzylamine core can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride involves its interaction with specific molecular targets. The methoxy and morpholinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxyethyl){3-methoxy-4-[2-(4-piperidinyl)-2-oxoethoxy]benzyl}amine hydrochloride
- (2-methoxyethyl){3-methoxy-4-[2-(4-pyrrolidinyl)-2-oxoethoxy]benzyl}amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[2-Methoxy-4-[(2-methoxyethylamino)methyl]phenoxy]-1-morpholin-4-ylethanone;hydrochloride stands out due to the presence of the morpholinyl group, which may confer unique binding properties and reactivity. This structural difference can lead to distinct biological and chemical behaviors, making it a valuable compound for specialized applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
